molecular formula C17H18N2O3S B2969873 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898439-29-7

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2969873
CAS RN: 898439-29-7
M. Wt: 330.4
InChI Key: SSXGOYLTJLFBLP-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound that belongs to the class of tetrahydroquinolines . Tetrahydroquinolines are a key structural motif in pharmaceutical agents and have a wide range of applications . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .


Synthesis Analysis

Tetrahydroquinolines can be synthesized using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Scientific Research Applications

Catalysts for Transfer Hydrogenation

N-(Quinoline-8-yl-aryl)benzenesulfonamides have been synthesized and utilized to prepare half-sandwich ruthenium complexes, which showed good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This demonstrates the potential application of such compounds in catalysis and organic synthesis (Dayan et al., 2013).

Antimicrobial Agents

A series of new compounds of quinoline clubbed with sulfonamide moiety were synthesized for use as antimicrobial agents. The study indicated that some of these compounds displayed high activity against Gram-positive bacteria, showcasing their potential as novel antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Antitumor Agents

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds were found to be more potent and efficacious than Doxorubicin, highlighting their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Alzheimer’s Disease Treatment

New hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide were synthesized as potential drugs for the treatment of Alzheimer’s disease. These compounds were potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE, indicating their potential as multitarget anti-AD agents (Makhaeva et al., 2020).

Synthesis and Characterization

The synthesis and characterization of various N-(quinolin-8-yl) benzenesulfonamide derivatives have been documented, demonstrating the versatility and applicability of these compounds in different chemical contexts. Their structural properties have been explored for potential applications in medicinal chemistry and drug design (Chen Bin, 2015).

Future Directions

Tetrahydroquinoline-based compounds continue to garner attention in the scientific community due to their diverse biological activities and potential pharmaceutical applications . Future research may focus on developing novel tetrahydroquinoline analogs with potent biological activity, exploring new synthetic strategies for constructing the core scaffold, and investigating their mechanisms of action .

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13(20)19-11-5-6-14-9-10-15(12-17(14)19)18-23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12,18H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXGOYLTJLFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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